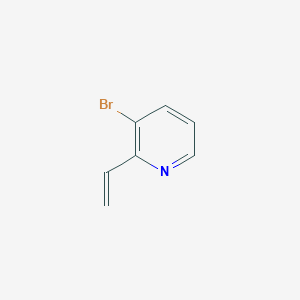

3-Bromo-2-vinylpyridine

Descripción general

Descripción

3-Bromo-2-vinylpyridine is a useful research compound. Its molecular formula is C7H6BrN and its molecular weight is 184.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

3-Bromo-2-vinylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Studies in animal models have shown that high doses of this compound can cause toxic effects, including liver and kidney damage. These toxic effects are likely due to the formation of reactive intermediates that can interact with cellular components, leading to oxidative stress and cell damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can metabolize this compound to form reactive intermediates that can further react with other biomolecules. The interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites. For example, the metabolism of this compound can lead to the formation of brominated metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of this compound can determine its specific biological effects and interactions with other biomolecules .

Actividad Biológica

3-Bromo-2-vinylpyridine is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant data and case studies.

Molecular Structure:

- Molecular Formula: C7H6BrN

- Molecular Weight: 185.03 g/mol

- IUPAC Name: this compound

- CAS Number: 799246-56-3

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrN |

| Molecular Weight | 185.03 g/mol |

| IUPAC Name | This compound |

| CAS Number | 799246-56-3 |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-vinylpyridine. The general synthetic route includes:

-

Bromination Reaction:

- Reactants: 2-Vinylpyridine and bromine or N-bromosuccinimide (NBS).

- Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature.

- Yield: The yield can vary based on the reaction conditions and purification methods used.

-

Purification Techniques:

- Techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily through its interactions with various biological targets:

1. Antimicrobial Activity:

- Studies have shown that compounds similar to this compound possess antimicrobial properties against a range of pathogens. For instance, derivatives have been tested against bacteria and fungi, demonstrating varying degrees of inhibition.

2. Anticancer Properties:

- In vitro studies suggest that this compound may inhibit cancer cell proliferation. It has been observed to induce apoptosis in certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

3. Enzyme Inhibition:

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted on various pyridine derivatives, including this compound, revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several pyridine derivatives. It was found that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and induced apoptosis at concentrations above 10 µM.

The biological activity of this compound is thought to be mediated through:

- Binding Affinity: The bromine atom enhances the compound's binding affinity to specific receptors or enzymes.

- Structural Modifications: The vinyl group allows for further chemical modifications that can enhance its biological properties and selectivity towards target molecules.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Polymerization Processes

3-Bromo-2-vinylpyridine is often used in polymerization reactions due to its ability to act as a monomer or co-monomer. It participates in free radical polymerization, allowing for the synthesis of functionalized polymers with controlled molecular weight and architecture.

- Block Copolymers : The compound has been utilized in the synthesis of block copolymers, where it helps control the molecular weight and end-group functionality. This is crucial for producing materials with specific properties such as toughness, flexibility, and thermal stability .

- Macromonomers : It can also be transformed into macromonomers that serve as reactive intermediates in the preparation of graft copolymers. These macromonomers can improve the compatibility of different polymer phases, enhancing material properties for applications like coatings and adhesives .

Electropolymerization

Reactive Polymers

Research indicates that this compound can be electropolymerized to form conductive polymers. This process involves the formation of homopolymers or copolymers with metals such as iron and ruthenium, which can be used in various electronic applications.

- Case Study : A study demonstrated the electropolymerization of vinylpyridine complexes, leading to polymers that exhibit unique electrochemical properties suitable for sensors and energy storage devices .

Synthesis of Functional Materials

Functionalized Polymers

The incorporation of this compound into polymer matrices allows for the development of materials with tailored functionalities.

- Surface Coatings : The compound's reactivity can be exploited to create high-performance surface coatings that provide improved adhesion, chemical resistance, and durability .

- Adhesives and Sealants : Its use in adhesive formulations enhances bonding strength due to its ability to interact with various substrates through covalent bonding mechanisms.

Propiedades

IUPAC Name |

3-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCFMUXZWGZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717773 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799246-56-3 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.